molecular formula C12H20N4 B121184 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- CAS No. 147539-21-7

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

Cat. No. B121184
M. Wt: 220.31 g/mol
InChI Key: COALJHRGWIXLFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and reactivity. For “N,N’- (4-Methyl-1,3-phenylene)bis (1-pyrrolidinecarboxamide)”, the molecular formula is C17H24N4O2 . This suggests that the compound contains 17 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior and reactivity. For “N,N’- (4-Methyl-1,3-phenylene)bis (1-pyrrolidinecarboxamide)”, the predicted boiling point is 589.8±50.0 °C, and the predicted density is 1.298±0.06 g/cm3 . The predicted pKa, a measure of the acidity of the compound, is 12.80±0.70 .

properties

IUPAC Name

2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COALJHRGWIXLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933144
Record name 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

CAS RN

147539-21-7
Record name U-88703
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147539217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-88703
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JI0GST1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (2.0 mL) was added to a stirred solution of 2-(Boc-piperazinyl)-3-(i -propylamino)pyridine 4 (1.426 g, 4.45 mmol) in dichloromethane (10 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min, at room temperature for 1 h 15 min. Additional quantities of TFA (2.0 mL) were added. The mixture was stirred at room temperature for another 23 h. Sat. K2CO3 solution was slowly added to quench the reaction (gas ↑). Small amount of water was added to help the layers separation. The organic phase was separated and the aqueous phase was extracted with dichloromethane (2×25 mL). The combined organic solution was washed with brine, dried over anhydrous Na2SO4, and concentrated to afford the product in quantitative yield. 1H-NMR (CDCl3): 7.681 (dd, J=5.0 Hz and 1.5 Hz, 1 H, Ar—H), 6.890 (dd, J=8.0 Hz and 5.0 Hz, 1 H, Ar—H), 6.800 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.170 (d, J=7.5 Hz, 1 H, NH), 3.567-3.485 (m, 1 H, CH), 3.046 (s, 8 H, 4 CH2), 1.983 (br, 1 H, NH), 1.234 (d, J=6.0 Hz, 6 H, 2 CH3).
Quantity
2 mL
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reactant
Reaction Step One
Name
2-(Boc-piperazinyl)-3-(i -propylamino)pyridine
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1.426 g
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10 mL
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2 mL
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Synthesis routes and methods II

Procedure details

1-[1,1-Dimethylethoxycarbonyl]-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (PREPARATION 8) is dissolved in methylene chloride (56 ml) and cooled to 0°. Then trifluoroacetic acid is added dropwise. The reaction is warmed to 20°-25° and additional trifluoroacetic acid is added (26.6 g). When the reaction is complete by TLC, it is poured into 200 ml of water and ice, basified to pH 12 with 2N aqueous sodium hydroxide, and extracted with 10% tetrahydrofuran/chloroform (2 l) followed by 10% methanol/chloroform (1 l). The organic layers are dried over anhydrous sodium sulfate, concentrated in vacuo, and used without further purification, NMR (300 MHz, CDCl3) 7.65, 6.85, 6.76, 4.16, 3.50, 2.98 and 1.20δ.
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56 mL
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200 mL
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